

# A Comprehensive Technical Guide to p-Benzyloxypropiophenone

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## Compound of Interest

Compound Name: 4-Benzyloxypropiophenone

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## Abstract

p-Benzyloxypropiophenone, also known as 1-(4-(benzyloxy)phenyl)propan-1-one, is a key chemical intermediate with significant applications in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a propiophenone core with a benzyl ether linkage, makes it a versatile building block in medicinal chemistry. This technical guide provides an in-depth overview of the core physical and chemical properties of p-benzyloxypropiophenone, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in the development of biologically active molecules. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

## Chemical and Physical Properties

p-Benzyloxypropiophenone is a solid, crystalline compound at room temperature. Its physical properties are critical for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference(s)
Molecular Formula	C <sub>16</sub> H <sub>16</sub> O <sub>2</sub>	[1],[2],[3]
Molecular Weight	240.30 g/mol	[2],[4],[5]
CAS Number	4495-66-3	[1],[2],[3]
Appearance	White to light cream/beige powder/solid	[6],[7],[8]
Melting Point	99 - 102 °C	[2],[7],[9],[10]
Boiling Point	391 °C at 760 mmHg	[2],[9],[10]
Density	1.081 g/cm <sup>3</sup>	[2],[10]
Flash Point	174.4 °C	[2],[10]
Refractive Index	1.562	[2],[10]
Vapor Pressure	2.54E-06 mmHg at 25°C	[10]
Solubility	Insoluble in water. Soluble in methanol, ethyl acetate, dichloromethane, and chloroform.[11],[8],[12]	

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of p-benzyloxypropiophenone.

Spectroscopic Technique	Key Features and Observations	Reference(s)
$^1\text{H}$ NMR	Data available, typically run in $\text{CDCl}_3$ . Expected signals would correspond to the ethyl group protons, aromatic protons from both phenyl rings, and the methylene protons of the benzyl group.	[1],[2]
$^{13}\text{C}$ NMR	Data available. The spectrum would show distinct signals for the carbonyl carbon, the aliphatic carbons of the ethyl group, the methylene carbon of the benzyl group, and the various aromatic carbons.	[2],[13]
Infrared (IR) Spectroscopy	Data available from KBr pellet or nujol mull techniques. Characteristic peaks would include a strong absorption for the $\text{C}=\text{O}$ (ketone) stretch, $\text{C}-\text{O}-\text{C}$ (ether) stretches, and absorptions corresponding to aromatic $\text{C}-\text{H}$ bonds.	[1],[2]
Mass Spectrometry (MS)	GC-MS data is available. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.	[1],[2]

## Experimental Protocols

### Synthesis of p-Benzyloxypropiophenone

A common and effective method for the synthesis of p-benzyloxypropiphenone is via the Williamson ether synthesis, starting from p-hydroxypropiphenone and a benzylating agent like benzyl chloride or benzyl bromide.

Reaction: p-Hydroxypropiphenone + Benzyl Chloride --(Base)--> p-Benzyloxypropiphenone + Base·HCl

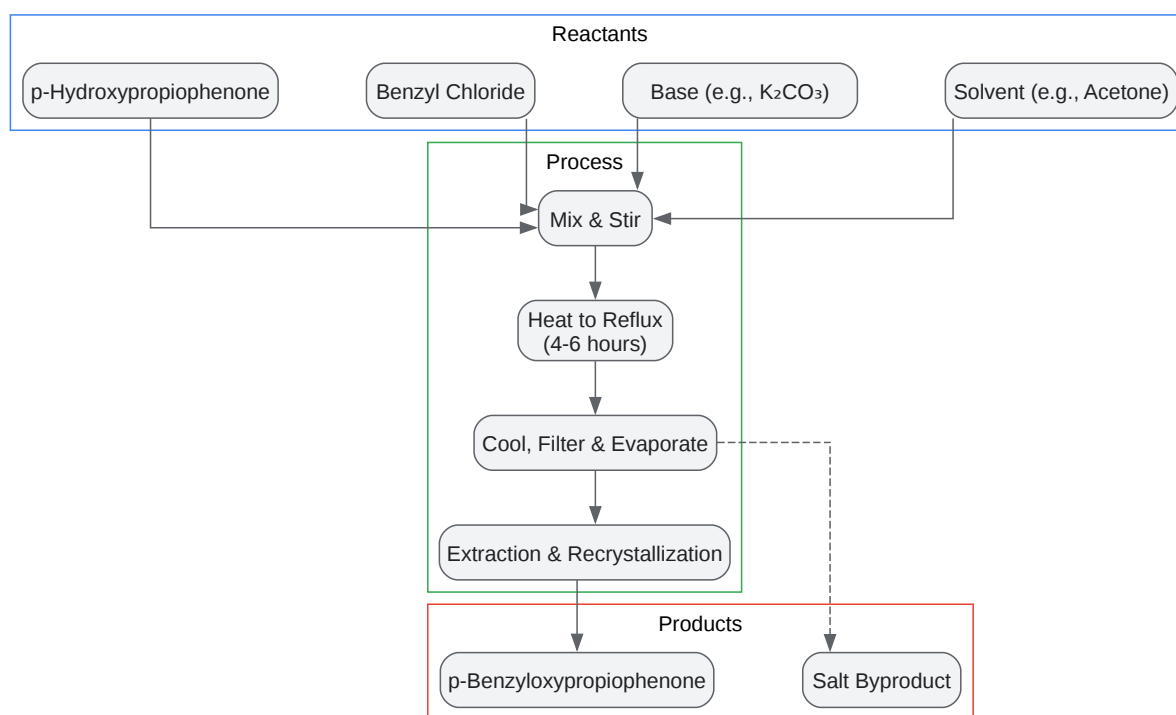
Materials:

- p-Hydroxypropiphenone
- Benzyl chloride
- Potassium carbonate ( $K_2CO_3$ ) or another suitable base
- Acetone or Dimethylformamide (DMF) as solvent
- Deionized water
- Dichloromethane or Ethyl acetate for extraction
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for reflux, filtration, and extraction
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-hydroxypropiphenone (1 equivalent) in acetone or DMF.
- Add potassium carbonate (1.5-2.0 equivalents) to the solution. The mixture will be a suspension.
- Slowly add benzyl chloride (1.1-1.2 equivalents) to the stirred suspension at room temperature.

- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
- Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).
- Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Dissolve the crude residue in dichloromethane or ethyl acetate and wash with deionized water to remove any remaining salts.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure p-benzyloxypropionophenone.



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*Synthesis workflow for p-Benzyloxypropiphenone.*

## Characterization Protocols

**Nuclear Magnetic Resonance (NMR) Spectroscopy:** A sample of p-benzyloxypropiphenone is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) containing a reference standard like tetramethylsilane (TMS). The solution is placed in an NMR tube and analyzed using an NMR

spectrometer. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns.

**Infrared (IR) Spectroscopy:** A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a mull is prepared by grinding the sample with Nujol. The sample is then placed in an IR spectrometer, and the spectrum is recorded. The positions of absorption bands are used to identify functional groups.

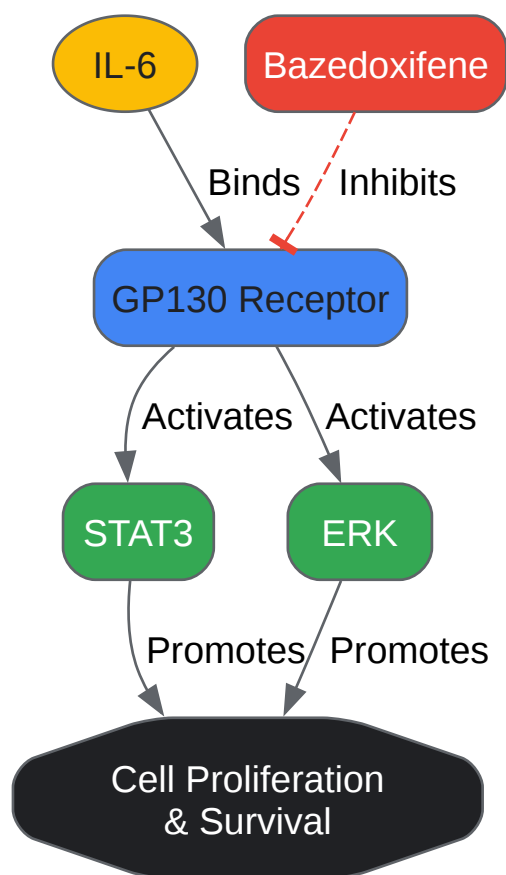
**Mass Spectrometry (MS):** The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification. The molecules are ionized (e.g., by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) to determine the molecular weight and fragmentation pattern.

## Applications and Biological Relevance

p-Benzyloxypropiphenone is not typically used as an end-product but serves as a crucial intermediate in the synthesis of several important pharmaceuticals.<sup>[14]</sup> Its structure is a precursor to more complex molecules with specific biological activities.

## Intermediate for Bazedoxifene

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis.<sup>[8][13]</sup> It exhibits tissue-selective estrogen agonist or antagonist effects.<sup>[15]</sup> Recent studies have also identified it as an inhibitor of the IL-6/GP130 signaling pathway, giving it potential anticancer properties.<sup>[1][2]</sup> The inhibition of this pathway can suppress downstream signaling molecules like STAT3 and ERK, which are often implicated in tumor growth and proliferation.<sup>[2]</sup>



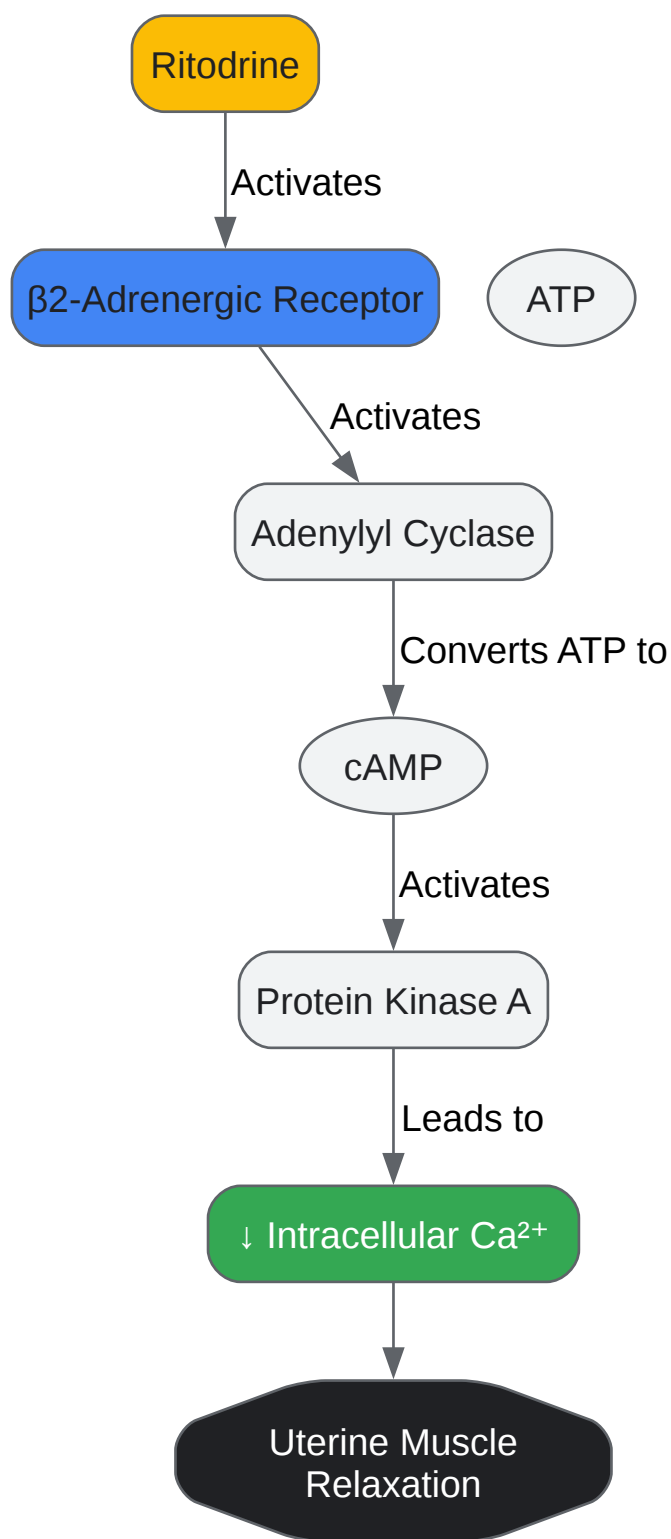
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*Bazedoxifene inhibits the IL-6/GP130 signaling pathway.*

## Intermediate for Ritodrine

Ritodrine is a tocolytic agent used to stop premature labor.[16] It functions as a beta-2 adrenergic receptor agonist.[9][11] By stimulating these receptors on uterine smooth muscle cells, it triggers a signaling cascade that increases cyclic AMP (cAMP) levels.[4][17] This rise in cAMP leads to the activation of protein kinase A (PKA), which ultimately reduces intracellular calcium concentrations, causing muscle relaxation and the cessation of uterine contractions. [11][17]



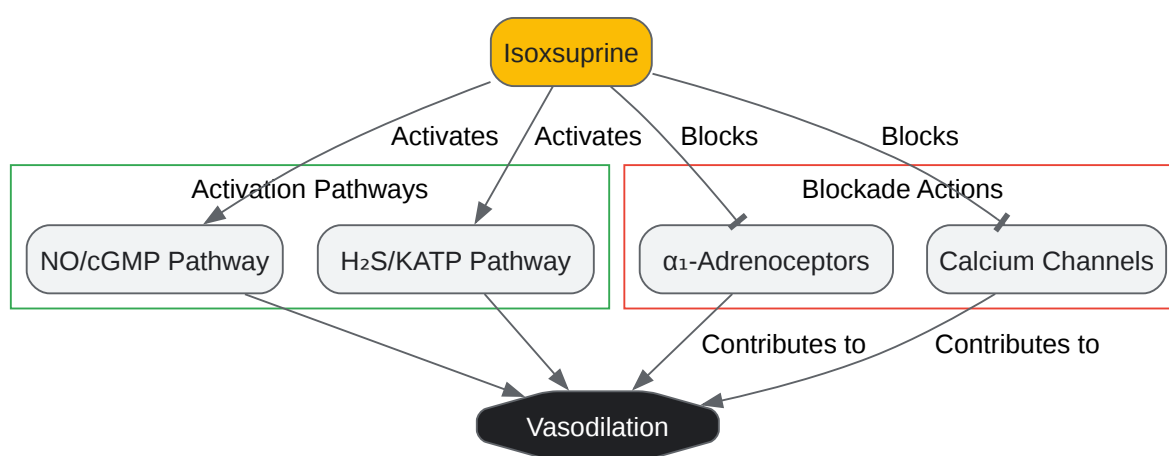


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*Ritodrine's mechanism via the  $\beta_2$ -adrenergic pathway.*

## Intermediate for Isoxsuprine

Isoxsuprine is a vasodilator used to treat symptoms of cerebrovascular insufficiency and peripheral vascular disease.[12][18] Its mechanism is multifaceted, involving the activation of the nitric oxide/cyclic GMP (NO/cGMP) and hydrogen sulfide/ATP-sensitive potassium channel (H<sub>2</sub>S/KATP) pathways.[6] It also acts as a  $\beta_2$ -adrenergic agonist and blocks  $\alpha_1$ -adrenoceptors and calcium channels, all contributing to its vasodilatory effect.[6][18]



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*Multiple mechanisms of Isoxsuprine-induced vasodilation.*

## Stability and Reactivity

p-Benzyloxypropiofenone is stable under normal laboratory conditions.[6] It should be stored in a cool, dry, well-ventilated area away from incompatible substances.[9]

- Conditions to Avoid: Excess heat, direct sunlight, and moisture.[6][9]
- Incompatible Materials: Strong oxidizing agents.[7][9]
- Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO) and carbon dioxide (CO<sub>2</sub>).[7][9]

- Hazardous Polymerization: Hazardous polymerization does not occur.[7]

## Safety and Handling

- Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
- Precautionary Measures:
  - Wear protective gloves, clothing, eye, and face protection.[6]
  - Use in a well-ventilated area. Avoid breathing dust.[9]
  - Wash hands thoroughly after handling.
- First Aid:
  - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
  - Skin: Wash with plenty of water.[6]
  - Inhalation: Remove person to fresh air and keep comfortable for breathing.[6]
  - Ingestion: Rinse mouth. Seek medical advice if you feel unwell.[6]

## Conclusion

p-Benzyloxypropiofenone is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its well-defined physical properties, coupled with its versatile reactivity, establish it as a valuable intermediate for the synthesis of complex, biologically active molecules such as bazedoxifene, ritodrine, and isoxsuprine. A thorough understanding of its characteristics, synthesis, and handling, as detailed in this guide, is crucial for its effective and safe utilization in research and development.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to p-Benzyloxypropiophenone]. BenchChem, [2025]. [Online PDF]. Available at:

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